3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one 3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 2098015-08-6
VCID: VC3200604
InChI: InChI=1S/C10H16ClNO2/c11-3-1-10(13)12-4-2-8-6-14-7-9(8)5-12/h8-9H,1-7H2
SMILES: C1CN(CC2C1COC2)C(=O)CCCl
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69 g/mol

3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one

CAS No.: 2098015-08-6

Cat. No.: VC3200604

Molecular Formula: C10H16ClNO2

Molecular Weight: 217.69 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one - 2098015-08-6

Specification

CAS No. 2098015-08-6
Molecular Formula C10H16ClNO2
Molecular Weight 217.69 g/mol
IUPAC Name 1-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-3-chloropropan-1-one
Standard InChI InChI=1S/C10H16ClNO2/c11-3-1-10(13)12-4-2-8-6-14-7-9(8)5-12/h8-9H,1-7H2
Standard InChI Key RCFWGKMLNRISKZ-UHFFFAOYSA-N
SMILES C1CN(CC2C1COC2)C(=O)CCCl
Canonical SMILES C1CN(CC2C1COC2)C(=O)CCCl

Introduction

Structural Characterization

Molecular Structure and Classification

3-Chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one belongs to the chemical class of chlorinated ketones containing a heterocyclic amine component. The compound features several key structural elements:

  • A propan-1-one backbone with a chlorine at the 3-position

  • A hexahydrofuro[3,4-c]pyridine ring system attached at the nitrogen (position 5)

  • The 3H designation indicates a specific hydrogenation state of the heterocyclic system

This compound shares structural similarities with 3-chloro-1-{4H,5H,6H,7H-thieno-[3,2-c]pyridin-5-yl}propan-1-one (CAS: 953757-10-3), though with a furan-based rather than thiophene-based fused ring system . The core 3-chloro-propan-1-one structure is also present in compounds like 3-chloro-1-(3,4-difluorophenyl)-1-propanone and 3-chloro-1-(3-chlorophenyl)propan-1-one .

Chemical Properties

Based on its structural components and analogous compounds, the following properties can be reasonably predicted:

PropertyPredicted Value/CharacteristicBasis
Molecular FormulaC11H16ClNO2Derived from structure
Molecular Weight~229.7 g/molCalculated from formula
Physical StateCrystalline solid at room temperatureBased on similar compounds
SolubilityLikely soluble in organic solvents such as acetone, THF, and dichloromethane; limited water solubilityBased on structural features
ReactivityReactive at both the chloro group and carbonyl centerBased on functional groups

Synthetic Approaches

Acylation of the Heterocyclic Amine

This likely involves the reaction of the hexahydrofuro[3,4-c]pyridine nitrogen with 3-chloropropanoyl chloride or similar activated acyl compounds. This approach would be analogous to methods used for synthesizing related heterocyclic amides.

Halogenation of a Precursor

Starting from 1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one and introducing chlorine at the 3-position through selective halogenation, potentially using reagents such as thionyl chloride or phosphorus pentachloride.

Synthesis Examples from Related Compounds

Examining synthetic approaches for related compounds provides insight into potential methods:

A structurally similar compound, 4-chloro-2-[(1R)-3-(cyclopropylamino)-1-phenylpropyl]oxy}-5-fluorobenzonitrile oxalate, was synthesized through a multi-step process involving:

  • Treatment of a benzenemethanol precursor with sodium hydride

  • Reaction with a fluorinated benzonitrile

  • Subsequent amine incorporation

Similarly, the synthesis of 3-chloro-1-(3-chlorophenyl)propan-1-one likely involves acylation of the aromatic ring followed by chlorination of the propanone chain . These approaches could be adapted for the target compound.

Pharmacological Relevance and Applications

Comparison with Related Bioactive Compounds

Related compounds containing similar structural elements have demonstrated various biological activities. For instance, compounds with the thieno[3,2-c]pyridine scaffold have been investigated for their pharmacological properties . The hexahydrofuro[3,4-c]pyridine system in our target compound might confer distinct pharmacological properties worth exploring.

Analytical Characterization

NMR Spectroscopy

Expected key signals in 1H NMR would include:

  • Multiple signals for the saturated heterocyclic ring protons (δ ~1.5-4.0 ppm)

  • Methylene protons adjacent to the carbonyl (δ ~2.8-3.2 ppm)

  • Methylene protons adjacent to chlorine (δ ~3.6-3.8 ppm)

  • Protons adjacent to oxygen in the furan ring (δ ~3.7-4.1 ppm)

IR Spectroscopy

Expected key absorptions:

  • C=O stretching at ~1630-1650 cm-1 (amide carbonyl)

  • C-O stretching at ~1050-1150 cm-1 (ether linkage in furan ring)

  • C-N stretching at ~1200-1350 cm-1

  • C-Cl stretching at ~600-800 cm-1

Chromatographic Analysis

Chromatographic techniques likely suitable for analysis include:

  • Reverse-phase HPLC with UV detection

  • GC-MS following derivatization

  • LC-MS with electrospray ionization

Structure-Activity Relationships

Key Structural Features and Their Functions

The 3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one structure contains several pharmacophoric elements that could contribute to its biological activity:

PositionPotential ModificationsExpected Effect
ChlorineReplacement with other halogens or functional groupsAlter reactivity, lipophilicity, and binding properties
CarbonylReduction to alcohol or conversion to other functional groupsChange hydrogen bonding properties and conformational flexibility
Heterocyclic systemSubstitution with different ring systems or additional functional groupsModify three-dimensional structure and receptor interactions

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